molecular formula C28H22O2 B084225 1,2,3,4-Tetraphenyl-1,4-butanedione CAS No. 10516-92-4

1,2,3,4-Tetraphenyl-1,4-butanedione

Cat. No. B084225
CAS RN: 10516-92-4
M. Wt: 390.5 g/mol
InChI Key: SLHKSCFJQMEDTP-UHFFFAOYSA-N
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Description

1,2,3,4-Tetraphenyl-1,4-butanedione is an organic chemical compound . It is also known as 1,1,4,4-Tetraphenyl-1,3-butadiene or TPB . It is used as an electroluminescent dye and glows blue with an emission spectrum peak wavelength at 430 nm , which makes it useful as a wavelength shifter .


Synthesis Analysis

The synthesis of 1,1,4,4-tetraphenyl-1,3-butadiene derivatives involves a Grignard reaction of bromobenzene and acetophenone to prepare 1,1-diphenylethanol. This is followed by dehydration and chloromethylation to produce 1,1-diphenyl-3-chloropropylene. Finally, the 1,1,4,4-tetraphenyl-1,3-butadiene derivatives are synthesized by the Grignard reaction of 1,1-diphenyl-3-chloropropylene and benzophenone derivatives .


Molecular Structure Analysis

The molecular formula of 1,2,3,4-Tetraphenyl-1,4-butanedione is C28H22O2 . The average mass is 390.473 Da and the monoisotopic mass is 390.161987 Da .


Chemical Reactions Analysis

The transformation of 1,1,4,4-tetraphenyl-1,2-butadiene to 1,1,4,4-tetraphenyl-1,3-butadiene occurs via an indirect self-protonation mechanism. Hydroxide ion derived from residual water in the system acts as a base toward unreduced starting material to initiate the isomerization .


Physical And Chemical Properties Analysis

1,2,3,4-Tetraphenyl-1,4-butanedione has a molar mass of 358.484 g·mol−1. It appears as white to yellow white needles. It has a density of 1.079 g/cm3 and a melting point of 203.5 °C (398.3 °F; 476.6 K). It is soluble in ethanol, benzene, chloroform, and acetic acid .

Scientific Research Applications

  • Complex Formation and Characterization : Tetraketones like 1,2,3,4-Tetraphenyl-1,4-butanedione can act as ligands in the formation of binuclear complexes. These complexes have been studied for their analytical, infrared (IR), and visible spectra, along with magnetic susceptibility data, indicating potential applications in coordination chemistry and materials science (Fenton et al., 1982).

  • Photosensitizers in Dental Resin Composites : 1,2-Diketones, including compounds structurally similar to 1,2,3,4-Tetraphenyl-1,4-butanedione, have been explored as photosensitizers for dental resin composites. Their role in enhancing the physical properties of these composites has been compared with traditional photosensitizers (Sun & Chae, 2000).

  • High-Temperature Functional Aromatic Polymers : Research has been conducted on the synthesis of high-molecular-weight polymers and copolymers using aliphatic 1,2-diketones, similar to 1,2,3,4-Tetraphenyl-1,4-butanedione. These materials have potential applications in the development of novel polymers with specific functional properties (Hernández-Cruz et al., 2015).

  • Magnetization Dynamics in Single-Ion Magnets : Studies have shown that complexes involving 1,2,3,4-Tetraphenyl-1,4-butanedione analogs exhibit unique magnetization dynamics, crucial for the development of single-ion magnets. These magnets have potential applications in data storage and quantum computing (Zhang et al., 2016).

  • Biochemical Aspects of Organoboron Complexes : Organoboron complexes using ligands similar to 1,2,3,4-Tetraphenyl-1,4-butanedione have been synthesized and studied for their structural and biochemical properties. These complexes are noted for their significant fungicidal and bactericidal properties, indicating potential applications in medicinal chemistry (Singh et al., 1990).

  • Chemical Reactions and Synthesis : The compound and its derivatives have been involved in various chemical reactions and syntheses, leading to the creation of novel compounds with potential applications in organic chemistry and materials science. This includes reactions like cyclocondensation and hydrogen bonding studies (Marri et al., 2017).

Safety And Hazards

1,2,3,4-Tetraphenyl-1,4-butanedione can cause skin irritation (H315) and eye irritation (H319). It may also cause respiratory irritation (H335). Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting .

Future Directions

1,2,3,4-Tetraphenyl-1,4-butanedione is of interest for blue emitting devices and for fundamental studies on intermolecular interactions, excited states, and vibronic coupling in the fields of chemical physics and materials science . It has recently attracted attention as an electro-active molecule, as a highly efficient blue emitting electroluminescent dye, or high-energy emitter in organic white-light emitting devices .

properties

IUPAC Name

1,2,3,4-tetraphenylbutane-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O2/c29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(30)24-19-11-4-12-20-24/h1-20,25-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHKSCFJQMEDTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341236
Record name 1,2,3,4-Tetraphenyl-1,4-butanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetraphenyl-1,4-butanedione

CAS RN

10516-92-4
Record name 1,2,3,4-Tetraphenyl-1,4-butanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
YC Kang, M Hulce - 2012 - dspace.creighton.edu
We studied the photooxidation of 2,3,4,5-tetraphenylfuran using O2 under pressure to make 1,2,3,4-tetraphenyl-2-buten-1,4-dione, of interest in natural product synthesis. We used …
Number of citations: 0 dspace.creighton.edu
A Schönberg, A Schönberg - 1968 - Springer
Deoxybenzoin derivatives may, depending on their substituents, undergo a variety of photochemical reactions (cf. [1]). Reductive dimerization of pinacol radicals initially formed is …
Number of citations: 0 link.springer.com
A Padwa, NC Das - The Journal of Organic Chemistry, 1969 - ACS Publications
The di-f-butyl peroxide initiated decarbonylation reactions of 2, 3-cts-and-Zraras-diphenyl-2, 3-epoxypropanaI and the thermal decomposition of¿-butyl cis-and trans-a, 0-…
Number of citations: 19 pubs.acs.org
X Wang, CY Zhang, HY Tu… - European Journal of …, 2016 - Wiley Online Library
A straightforward approach to an array of multiaryl‐1H‐pyrrol‐2(3H)‐ones featuring an α‐diarylated all‐carbon quaternary center was developed by using diarylethanones and primary …
KN Mehrotra, GP Pandey - Bulletin of the Chemical Society of Japan, 1980 - journal.csj.jp
Photolysis of a mixture of substituted 1,2-diketones and benzhydrylamine (in 1:2 mole ratio) in benzene gave N-benzhydrylidenebenzhydrylamine, N-(diarylmethyl)benzamides, …
Number of citations: 3 www.journal.csj.jp
JG Magyar - 1974 - search.proquest.com
Perhaps the simplest photochemical reaction of ketones is homolytic cleavage to an acyl-alkyl radical pair (eq 1). hp)–--> é.--s R*(1) Norrish first studied the ci-cleavage process (…
Number of citations: 0 search.proquest.com
A Schönberg, A Schönberg - 1968 - Springer
Of the many photochemical reactions of organic sulfur compounds which have become known in the past years, only a limited number will be discussed in the following text. For a more …
Number of citations: 0 link.springer.com
T Re, B Or, S Chea - Bulletin of the Chemical Society of …, 1980 - Chemical Society of Japan
Number of citations: 0

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